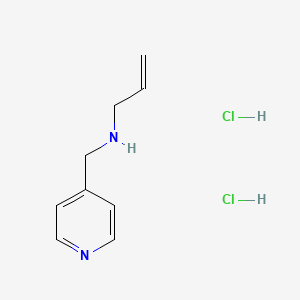

![molecular formula C13H22ClN B6362542 (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride CAS No. 1240578-41-9](/img/structure/B6362542.png)

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride (BDMAH) is a synthetic organic compound commonly used in scientific research. It is a derivative of aniline, and is a versatile compound with a wide range of applications in the laboratory. BDMAH has been used in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Steric Effects in Formylation Reactions

The compound demonstrates its utility in formylation reactions of 2,4-dialkylphenol. The presence of (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride affects the formation of different by-products due to the steric effects of alkyl groups (Huang, Chu, & Xu, 2008).

Interaction with Amines in Organic Solvents

In a study on the interaction of protonated dyes with amines in organic solvents, this compound was shown to influence solvatochromic bands in the presence of amines, highlighting its importance in understanding solute-solvent interactions (Ribeiro et al., 2011).

Derivative Synthesis and Crystal Structures

The compound plays a role in the synthesis of various derivatives like butyrate and 1,3-dioxane derivatives, with a significant focus on their structural characterization using techniques like X-ray diffraction, which is crucial for understanding molecular arrangements and interactions (Jebas et al., 2013).

Use in Hydroborations and Reductions

It's used in the study of hydroboration, a process important in organic synthesis. Its presence influences the reactivity and selectivity of hydroboration reactions, providing insights into the mechanisms of these reactions (Brown, Kanth, & Zaidlewicz, 1998).

End-Point Indication in Catalytic Thermometric Titration

This compound is utilized in indicating the end-point in the titration of tertiary amines and metal carboxylates. Its use in analytical chemistry, especially in titrations, helps in the precise determination of chemical concentrations (Greenhow, 1977).

In-Situ Cellular Bioassay

It's involved in solution-phase synthesis and coupling reactions in the construction of minilibraries for bioassays. This demonstrates its relevance in medicinal chemistry and drug discovery, especially in the screening of compounds for biological activity (Chiang et al., 2009).

properties

IUPAC Name |

N-[(2,4-dimethylphenyl)methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-5-12(4)14-9-13-7-6-10(2)8-11(13)3;/h6-8,12,14H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZRCNQPVTOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=C(C=C1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

amine](/img/structure/B6362497.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)